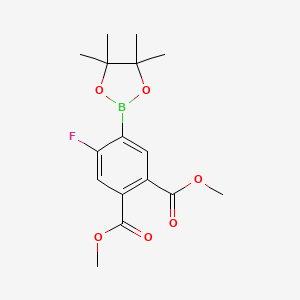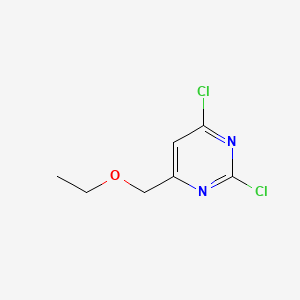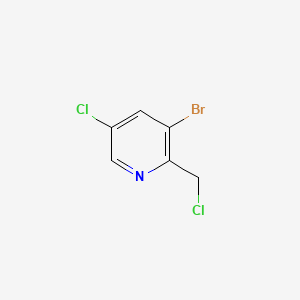![molecular formula C62H62Cl2P2Ru B578596 (R)-RuCl[(p-cymène)(DM-BINAP)]Cl CAS No. 1345887-44-6](/img/structure/B578596.png)
(R)-RuCl[(p-cymène)(DM-BINAP)]Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is a chiral ruthenium complex that features a p-cymene ligand and a DM-BINAP ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the DM-BINAP ligand allows for the selective production of enantiomerically pure products, which is highly valuable in the synthesis of pharmaceuticals and fine chemicals.
Applications De Recherche Scientifique
(S)-RuCl[(p-cymene)(DM-BINAP)]Cl has a wide range of applications in scientific research:
Chemistry: It is extensively used in the development of new catalytic processes for the synthesis of chiral molecules.
Biology: The compound is studied for its potential in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the synthesis of chiral drugs and intermediates, contributing to the development of new pharmaceuticals.
Industry: The compound is employed in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.
Mécanisme D'action
Target of Action
The primary targets of ®-RuCl[(p-cymene)(DM-BINAP)]Cl are cancer cells, particularly breast carcinoma cells . The compound has shown significant cytotoxicity in these cells .
Mode of Action
®-RuCl[(p-cymene)(DM-BINAP)]Cl interacts with its targets by inducing apoptosis and exhibiting cell-free antioxidant activity . The compound’s interaction with biological molecules, such as proteins and CT-DNA, has also been observed .
Biochemical Pathways
The compound’s ability to induce apoptosis suggests it may affect pathways related to cell death and survival . Additionally, its interaction with DNA indicates it may influence DNA replication and transcription processes .
Pharmacokinetics
The compound’s cytotoxic effects on cancer cells suggest it is capable of being absorbed and distributed to the site of action
Result of Action
The action of ®-RuCl[(p-cymene)(DM-BINAP)]Cl results in the death of cancer cells, particularly breast carcinoma cells . This is achieved through the induction of apoptosis, a form of programmed cell death . The compound also exhibits cell-free antioxidant activity, which may contribute to its anticancer effects .
Action Environment
The efficacy and stability of ®-RuCl[(p-cymene)(DM-BINAP)]Cl can be influenced by various environmental factors. For instance, the compound’s interaction with biological molecules suggests that the presence of certain proteins or DNA sequences could affect its mode of action Additionally, the compound’s stability could be influenced by factors such as pH and temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl typically involves the coordination of the p-cymene ligand and the DM-BINAP ligand to a ruthenium center. One common method involves the reaction of [RuCl2(p-cymene)]2 with DM-BINAP in the presence of a suitable base, such as potassium carbonate, in a solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium complex.
Industrial Production Methods
Industrial production of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation and substitution reactions, depending on the nature of the substrates and reaction conditions.
Common Reagents and Conditions
In asymmetric hydrogenation, common reagents include hydrogen gas and various substrates containing double bonds or ketone groups. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C and hydrogen pressures of 1-10 bar.
Major Products
The major products of reactions involving (S)-RuCl[(p-cymene)(DM-BINAP)]Cl are enantiomerically pure compounds, such as chiral alcohols, amines, and other functionalized molecules. These products are highly sought after in the pharmaceutical and fine chemical industries.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-RuCl[(p-cymene)(DM-BINAP)]Cl: The enantiomer of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl, used in similar applications but produces the opposite enantiomer of the product.
[RuCl2(p-cymene)]2: A precursor to various ruthenium complexes, including (S)-RuCl[(p-cymene)(DM-BINAP)]Cl.
[RuCl2(benzene)]2: Another ruthenium complex used in asymmetric catalysis, but with different ligands and catalytic properties.
Uniqueness
(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the DM-BINAP ligand provides a chiral environment that is highly effective in producing enantiomerically pure products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H62Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-25-6, 1345887-44-6 |
Source


|
| Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | chloro[(S)-2,2´-bis(bis(3,5-dimethylphenyl)phosphino)-1,1´-binaphthyl](p-cymene)ruthenium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


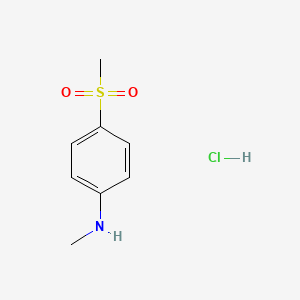
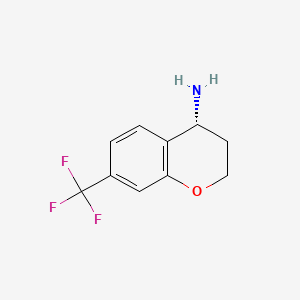
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
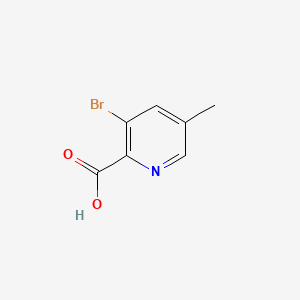
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
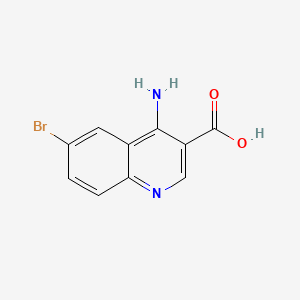
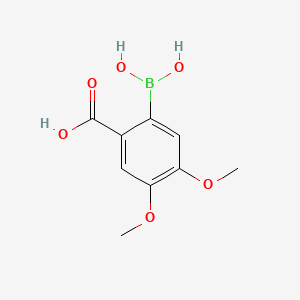
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

